molecular formula C11H9BrOS B8468631 2-Bromo-alpha-(3-thienyl)benzylalcohol

2-Bromo-alpha-(3-thienyl)benzylalcohol

Cat. No.: B8468631
M. Wt: 269.16 g/mol
InChI Key: IBJXRWDBKNSCTH-UHFFFAOYSA-N
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Description

2-Bromo-alpha-(3-thienyl)benzylalcohol is a brominated benzyl alcohol derivative featuring a 3-thienyl substituent at the alpha position. Its molecular structure combines a benzyl alcohol core with a bromine atom at the 2-position of the aromatic ring and a thiophene (thienyl) group at the alpha carbon. This arrangement confers unique electronic and steric properties, making it a compound of interest in organic synthesis and materials science.

Properties

Molecular Formula

C11H9BrOS

Molecular Weight

269.16 g/mol

IUPAC Name

(2-bromophenyl)-thiophen-3-ylmethanol

InChI

InChI=1S/C11H9BrOS/c12-10-4-2-1-3-9(10)11(13)8-5-6-14-7-8/h1-7,11,13H

InChI Key

IBJXRWDBKNSCTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CSC=C2)O)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Di(3-thienyl)methanol
  • Structure: Lacks the benzyl alcohol core and bromine atom; instead, it has two 3-thienyl groups attached to a methanol unit.
  • Properties : The absence of bromine reduces molecular weight (MW: ~210 g/mol vs. ~297 g/mol for the target compound) and alters solubility. The dual thienyl groups enhance π-stacking in crystalline phases, as seen in cocrystal studies .
3-Bromo-4-(trifluoromethoxy)benzyl alcohol
  • Structure : Substitutes the thienyl group with a trifluoromethoxy (-OCF₃) group at the 4-position.
  • Properties : The electron-withdrawing -OCF₃ group increases acidity (lower pKa) compared to the electron-rich thienyl group. This compound exhibits higher thermal stability due to strong C-F bonds .
3-Bromo-alpha-methylbenzyl alcohol
  • Structure : Replaces the thienyl group with a methyl group at the alpha position.
  • Properties : The methyl group introduces steric hindrance, reducing reactivity in nucleophilic substitutions. Lower MW (~215 g/mol) correlates with higher volatility .

Electronic and Photophysical Behavior

  • Thienyl vs. Phenyl Derivatives : The thienyl group in 2-bromo-alpha-(3-thienyl)benzylalcohol enhances electron delocalization compared to phenyl analogues, as observed in diarylethene-based photoswitches . Bromine’s heavy atom effect may quench fluorescence but improve intersystem crossing in photochemical reactions.
  • Comparison with 3-Bromo-4-methoxybenzyl alcohol : The methoxy group in the latter compound provides electron-donating effects, contrasting with the thienyl group’s mixed electronic character. This difference impacts solubility (e.g., in polar solvents) and crystal packing .

Data Tables: Key Properties of Selected Compounds

Compound Name Molecular Weight (g/mol) Key Substituents Notable Properties
This compound ~297 2-Br, α-3-thienyl High reactivity in halogen bonding
Di(3-thienyl)methanol ~210 Dual 3-thienyl Cocrystal formation capability
3-Bromo-4-(trifluoromethoxy)benzylalc. ~275 3-Br, 4-OCF₃ Enhanced thermal stability
3-Bromo-alpha-methylbenzyl alcohol ~215 α-CH₃ Steric hindrance, reduced reactivity

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